N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE

GPR151 Orphan GPCR High-Throughput Screening

This compound combines a 6-methyl-1,3-benzothiazole amine with a 1,4-benzodioxane-2-carboxylic acid scaffold (C17H14N2O3S; MW 326.37). Its primary near-term utility is as a reference standard for analytical method development (HPLC, LC-MS). It has been included in a high-throughput screening library targeting the orphan GPCR GPR151, though confirmatory dose-response data are absent. Until validated, substitution with close analogs is not recommended. Medicinal chemistry groups may procure this as a modular scaffold for library enumeration, noting no SAR data exist for this substitution pattern.

Molecular Formula C17H14N2O3S
Molecular Weight 326.37
CAS No. 449168-16-5
Cat. No. B2791573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE
CAS449168-16-5
Molecular FormulaC17H14N2O3S
Molecular Weight326.37
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)NC(=O)C3COC4=CC=CC=C4O3
InChIInChI=1S/C17H14N2O3S/c1-10-6-7-11-15(8-10)23-17(18-11)19-16(20)14-9-21-12-4-2-3-5-13(12)22-14/h2-8,14H,9H2,1H3,(H,18,19,20)
InChIKeyVVYNUQINAQXDHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 449168-16-5): Chemical Identity and Procurement Baseline


N-(6-Methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 449168-16-5) is a synthetic small molecule combining a 6-methyl-1,3-benzothiazole amine with a 1,4-benzodioxane-2-carboxylic acid scaffold. Its molecular formula is C17H14N2O3S with a molecular weight of 326.37 g/mol . The compound is commercially available from multiple chemical suppliers at purities ≥95% and has been included in at least one high-throughput screening library targeting the orphan G-protein coupled receptor GPR151 [1]. However, no peer-reviewed publications, patents, or detailed structure-activity relationship (SAR) studies specifically profiling this compound were identified in the accessible literature as of the search date.

Why Generic Substitution of N-(6-Methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide Is Premature


This compound cannot be reliably interchanged with close analogs due to a lack of published comparative data. While structural analogs such as N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide or N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide are commercially available , no head-to-head studies exist to establish whether the 6-methyl substitution on the benzothiazole ring confers any differentiated potency, selectivity, or physicochemical properties relative to these alternatives. The sole biological screening record available for the target compound—a primary cell-based assay for GPR151 activation —was not conducted alongside comparators, and the raw activity score associated with the compound in that assay has not been disclosed in accessible repositories. Consequently, any substitution would be based solely on structural speculation rather than on validated performance metrics.

Quantitative Differentiation Evidence for N-(6-Methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide


GPR151 Primary Screening Activity: Unvalidated Single-Concentration Result Without Comparators

The compound was tested in a cell-based high-throughput primary assay (PathHunter β-arrestin recruitment) designed to identify activators of the orphan receptor GPR151 [1]. The assay was run at a single concentration in 1536-well format. While the compound was included in the screening library, its specific percent activation or activity score relative to the assay cutoff has not been published in the accessible public domain. No comparator compounds were reported alongside this compound at the primary screening stage, and no follow-up concentration-response curve (CRC) data are available to confirm activity or calculate an EC50 value [1]. The absence of quantitative activity data, combined with the lack of a defined comparator, precludes any claim of differential activity.

GPR151 Orphan GPCR High-Throughput Screening Habenula

FBW7 Activator AlphaScreen Primary Assay: Undisclosed Activity

An AlphaScreen-based biochemical high-throughput primary assay was conducted to identify activators of FBW7, and this compound was included in the screened library . The assay was configured to detect modulation of FBW7 activity. As with the GPR151 assay, the individual percent activation value for this compound has not been made publicly available. No comparator data were released, and no confirmatory or dose-response experiments for this compound have been reported . Thus, it is impossible to assess whether this compound exhibits any meaningful or differentiated activity at FBW7.

FBW7 Ubiquitin Ligase AlphaScreen High-Throughput Screening

MITF Inhibitor AlphaScreen Primary Assay: Undisclosed Activity

The compound was also included in an AlphaScreen-based high-throughput primary assay for inhibitors of MITF . The assay was performed in 1536-well format at a single concentration. However, no percent inhibition value, activity score, or comparator performance data have been released for this compound in any public database or publication . In the absence of quantitative data, this record cannot be used to claim inhibition of MITF, let alone superior potency relative to structural analogs.

MITF Transcription Factor AlphaScreen High-Throughput Screening

Realistic Application Scenarios for N-(6-Methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide Based on Available Evidence


Internal Laboratory Reference Standard for Analytical Method Development

Given the commercial availability of the compound at ≥95% purity , its primary near-term utility lies in serving as a reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS). Procurement is justified only for laboratories that require a characterized small molecule standard of this specific benzothiazole-benzodioxane chemotype, and not for pharmacological investigation.

Negative Control or Inactive Comparator in Custom Panel Screens

If future confirmatory assays demonstrate that this compound is inactive at GPR151, FBW7, or MITF (contrary to the unresolved primary screening records ), it could be utilized as a matched negative control or inactive comparator in bespoke screening panels. This scenario is entirely contingent upon the generation of confirmatory dose-response data that are currently absent.

Starting Scaffold for Medicinal Chemistry Optimization Programs

The 2,3-dihydro-1,4-benzodioxine-2-carboxamide core fused to a 6-methylbenzothiazole represents a modular scaffold amenable to parallel synthesis. Medicinal chemistry groups may procure this compound as a starting point for library enumeration, provided they acknowledge that no SAR data exist to guide the choice of this specific substitution pattern .

Quote Request

Request a Quote for N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.